
n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide
Overview
Description
N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide is a piperidine-derived acetamide characterized by a benzyl group at the 1-position and a methyl group at the 4-position of the piperidine ring, with an acetamide moiety attached to the nitrogen at the 4-position. The compound is synthesized via nucleophilic substitution or amidation reactions, as inferred from analogous synthetic routes for related piperidinyl acetamides (e.g., chloroacetyl chloride coupling in ).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide typically involves the following steps:
N-acylation of 3-Amino-4-methyl pyridine: This step involves the reaction of 3-Amino-4-methyl pyridine with an acylating agent to form an N-acylated intermediate.
Quaternization using benzyl halide: The N-acylated intermediate is then quaternized using benzyl halide to form a quaternary ammonium salt.
Partial reduction: The quaternary ammonium salt is partially reduced using sodium borohydride in methanol or water to form a partially reduced product.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to form 1-Benzyl-4-methylpiperidin-3-one.
Reductive amination: The 1-Benzyl-4-methylpiperidin-3-one undergoes reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield secondary amines.
Scientific Research Applications
Receptor Binding Studies
N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide has been used in receptor binding studies to evaluate its affinity for certain neurotransmitter receptors. For instance, it serves as a reference compound in positron emission tomography (PET) imaging studies to quantify receptor densities and occupancy levels in vivo .
Potential Therapeutic Uses
The compound is being investigated for its potential therapeutic effects in various conditions:
- Neurological Disorders : Its structural similarity to other piperidine derivatives suggests potential applications in treating disorders such as depression and anxiety by modulating serotonin receptors.
- Pain Management : Some studies indicate that derivatives of this compound may exhibit analgesic properties, making them candidates for pain management therapies .
Drug Development
This compound has been involved in the development of new drugs targeting specific pathways related to psychiatric and neurological conditions. Its ability to interact with various receptors makes it a versatile scaffold for designing novel therapeutics .
Case Study 1: Radioligand Development
In a study focused on developing radioligands for imaging serotonin receptors, this compound was utilized as a reference compound to validate binding assays. The results indicated significant binding affinity, which supports its use in further radioligand design .
Case Study 2: Analgesic Activity
A series of experiments were conducted to assess the analgesic properties of compounds derived from this compound. These studies demonstrated promising results in preclinical models, suggesting that modifications to the piperidine structure could enhance pain relief efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent, with a high selectivity for releasing dopamine versus serotonin . This compound is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . The fast onset of action and short duration are characteristic features of its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide with key analogs, focusing on structural variations, pharmacological activities, and physicochemical properties.
Structural Analogues and Substitution Effects
Core Piperidine Modifications
- N-(1-Benzylpiperidin-4-yl)acetamide (CAS 50534-23-1) Structure: Lacks the 4-methyl group on the piperidine ring. This compound is marketed for medicinal purposes but lacks detailed activity data .
- N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (CAS 690999-05-4)
Heterocyclic Additions
- N-(1-Benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide (CAS 1282126-02-6) Structure: Incorporates a methoxyindole group via the acetamide side chain.
- N-(1-Benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide (CAS 1144433-67-9)
Pharmacological Activity Comparisons
Anticancer Activity
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () demonstrates potent activity against HCT-1 and MCF-7 cancer cell lines.
- Pyridazin-3(2H)-one derivatives () act as FPR2 agonists, inducing calcium mobilization in neutrophils. While this compound lacks direct data, its piperidine core may similarly interact with G-protein-coupled receptors .
Structural-Activity Relationships (SAR)
- Benzothiazole Derivatives (): Substitutions like trifluoromethyl improve metabolic stability and target selectivity, a strategy applicable to piperidinyl acetamides .
Molecular Properties
Biological Activity
n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring substituted with a benzyl group and an acetamide moiety. The synthesis typically involves reductive amination of 4-piperidone derivatives with appropriate amines, yielding various piperidine derivatives with distinct biological profiles .
Biological Activity
1. Antimicrobial Properties:
Research has shown that certain piperidine derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated antifungal effects against Candida and Aspergillus species, suggesting that this compound may also possess similar properties .
2. Anticancer Potential:
The compound has been evaluated for its anticancer activity. In vitro studies indicate that piperidine derivatives can induce apoptosis in cancer cell lines, with some showing enhanced cytotoxicity compared to standard chemotherapeutics . The mechanism may involve the inhibition of key cellular pathways responsible for tumor growth.
3. Neuropharmacological Effects:
Piperidine derivatives have been implicated in the modulation of neurotransmitter systems. For example, compounds similar to this compound have been studied for their effects on serotonin receptors, which are crucial in mood regulation and cognitive functions .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase, impacting cholinergic signaling pathways relevant in neurodegenerative diseases .
- Receptor Modulation: Similar compounds have been shown to act as inverse agonists at serotonin receptors, influencing various neurological and psychiatric conditions .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution of 4-methylpiperidin-4-yl precursors with benzylamine derivatives under reflux conditions. For example, reacting 4-methylpiperidin-4-yl chloride with benzylamine in dichloromethane, followed by acetylation using acetic anhydride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization ensures high purity (>95%). Structural validation requires - and -NMR to confirm substitution patterns and mass spectrometry (ESI-MS) for molecular weight confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- NMR Spectroscopy : -NMR to identify benzyl and methyl protons ( 2.2–2.4 ppm for piperidine methyl, 7.3–7.5 ppm for benzyl aromatic protons). -NMR confirms carbonyl resonance ( 170–175 ppm).
- FTIR : Stretching vibrations for amide C=O (1650 cm) and N-H (3300 cm).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 261.18).
Cross-referencing with databases like PubChem ensures consistency .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., σ-1 receptors)?
- Methodology : Molecular docking (AutoDock Vina) using crystal structures of σ-1 receptors (PDB ID: 5HK1) can model binding interactions. Focus on the acetamide’s hydrogen bonding with Glu172 and benzyl group π-π stacking with Phe133. MD simulations (GROMACS) assess stability over 100 ns. Compare results with analogs like Benzylfentanyl () to evaluate selectivity .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodology :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
- Stereochemical Confirmation : Chiral HPLC or X-ray crystallography (SHELX refinement) to verify configuration, as enantiomers may exhibit divergent activity .
- Assay Standardization : Replicate assays across cell lines (e.g., SH-SY5Y vs. HEK293) with controlled ATP levels to normalize metabolic interference .
Q. How do structural modifications at the piperidine ring alter pharmacokinetic properties?
- Methodology :
- Lipophilicity : Introduce halogen substituents (e.g., Cl at the 3-position) and measure logP via shake-flask assays.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- SAR Insights : Compare with N-benzyl-N-methylpiperidin-4-amine () to assess how methyl vs. acetamide groups affect CYP3A4 metabolism .
Q. What experimental designs optimize selectivity for enzyme targets (e.g., acetylcholinesterase)?
- Methodology :
- Enzyme Assays : Use Ellman’s method to measure IC against acetylcholinesterase, with donepezil as a positive control.
- Crystallography : Co-crystallize the compound with the enzyme (SHELXL refinement) to identify binding site interactions.
- Selectivity Screening : Test off-target activity against butyrylcholinesterase and monoamine oxidases via fluorometric assays .
Properties
IUPAC Name |
N-(1-benzyl-4-methylpiperidin-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13(18)16-15(2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSOPBKZGPYHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614362 | |
Record name | N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155928-37-3 | |
Record name | N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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